molecular formula C7H8BNO4 B138212 (4-Methyl-2-nitrophenyl)boronic acid CAS No. 143697-03-4

(4-Methyl-2-nitrophenyl)boronic acid

Cat. No. B138212
M. Wt: 180.96 g/mol
InChI Key: AYHIVXNOPOXRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-nitrophenyl)boronic acid is a useful synthetic intermediate. It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .


Synthesis Analysis

The synthesis of (4-Methyl-2-nitrophenyl)boronic acid involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of (4-Methyl-2-nitrophenyl)boronic acid is C7H8BNO4. It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .


Chemical Reactions Analysis

(4-Methyl-2-nitrophenyl)boronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .


Physical And Chemical Properties Analysis

(4-Methyl-2-nitrophenyl)boronic acid is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 382.8±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and a molar volume of 135.2±5.0 cm3 .

Scientific Research Applications

1. Synthetic Intermediates and Building Blocks

(Zhang et al., 2017) explored the structure of multifunctional compounds containing boronic acids, highlighting their role as synthetic intermediates and building blocks in fields like medicine and agriculture. They synthesized derivatives with aminophosphonic acid groups, showing potential for new applications.

2. Chiral Cavity Formation for Racemate Resolution

(Wulff et al., 1977) discussed the synthesis of polymers containing chiral cavities using boronic acids. These cavities demonstrated the ability to resolve racemates, which could be significant in stereochemistry.

3. Macrocyclic Chemistry

(Fárfan et al., 1999) described the synthesis of macrocyclic compounds and dimeric boronates using aryl boronic acids. This research contributes to the field of macrocyclic chemistry, with potential implications in molecular recognition and catalysis.

4. Kinetic Studies in Chemical Reactions

(Takao et al., 1999) studied the kinetics of reactions involving boronic acids, contributing to our understanding of reaction mechanisms and rates in organic chemistry.

5. Stereoselectivity in Organic Reactions

(Yamashita et al., 1996) synthesized terphenylboronic acid derivatives, demonstrating their ability to recognize and differentiate between anomers in organic reactions, highlighting the stereoselective potential of boronic acids.

6. Diol and Carbohydrate Recognition

(Mulla et al., 2004) screened boronic acids for their ability to bind to diols, showing the significance of boronic acids in diol and carbohydrate recognition.

Safety And Hazards

(4-Methyl-2-nitrophenyl)boronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

Future Directions

Boronic acids, including (4-Methyl-2-nitrophenyl)boronic acid, have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry.

properties

IUPAC Name

(4-methyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIVXNOPOXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326214
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-nitrophenyl)boronic acid

CAS RN

143697-03-4
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.